molecular formula C3H7FO2 B1203920 3-fluoropropane-1,2-diol CAS No. 1947-57-5

3-fluoropropane-1,2-diol

Cat. No.: B1203920
CAS No.: 1947-57-5
M. Wt: 94.08 g/mol
InChI Key: PQDNJBQKAXAXBQ-UHFFFAOYSA-N
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Description

3-fluoropropane-1,2-diol is an organic compound with the molecular formula C3H7FO2. It is a fluorinated derivative of 1,2-propanediol, where one of the hydrogen atoms is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-fluoropropane-1,2-diol can be synthesized through several methods. One common approach involves the fluorination of 1,2-propanediol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under mild conditions, with the fluorinating agent reacting with the hydroxyl groups of 1,2-propanediol to replace one of the hydroxyl groups with a fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place due to the hazardous nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

3-fluoropropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like amines or thiols.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products are typically alkanes or alcohols.

Scientific Research Applications

3-fluoropropane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoropropane-1,2-diol involves the substitution of a hydroxyl group with a fluorine atom, resulting in the formation of new carbon-fluorine bonds. This substitution reaction is significant in the synthesis of fluorinated compounds, which are of interest in medicinal chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol: The non-fluorinated parent compound.

    3-Chloro-1,2-propanediol: A chlorinated analog.

    3-Bromo-1,2-propanediol: A brominated analog.

Uniqueness

3-fluoropropane-1,2-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties make it valuable in applications where enhanced reactivity or stability is required .

Properties

IUPAC Name

3-fluoropropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNJBQKAXAXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941218
Record name 3-Fluoro-1,2-propanediol
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URL https://comptox.epa.gov/dashboard/DTXSID10941218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-16-7
Record name 3-Fluoro-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1,2-propanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21306
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Record name 3-Fluoro-1,2-propanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-1,2-propanediol
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